2-(4-fluorophenyl)-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid
Description
This compound belongs to the pyrrolo[3,4-b]pyridine class, characterized by a bicyclic core fused with a ketone group at position 7. The structure includes a 4-fluorophenyl substituent and an acetic acid moiety, which are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-11-5-3-9(4-6-11)13(15(20)21)18-8-10-2-1-7-17-12(10)14(18)19/h1-7,13H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJUMNILLDSWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1C(C3=CC=C(C=C3)F)C(=O)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolopyridinone core: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the core structure.
Final functionalization: The acetic acid moiety could be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid moiety undergoes standard nucleophilic acyl substitution reactions. For example:
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Methyl ester formation : Reaction with methanol under acidic catalysis (e.g., H₂SO₄) yields the methyl ester derivative .
-
Amidation : Coupling with amines (e.g., methylamine) via carbodiimide-mediated activation (EDC/HOBt) produces amide derivatives, as demonstrated in structurally related pyrrolopyridine systems .
Key Conditions :
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | 75–85% | |
| Amidation | EDC, HOBt, DMF, RT | 60–70% |
Cyclization Reactions
The pyrrolopyridine core participates in intramolecular cyclization, often facilitated by dehydrating agents:
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Lactam formation : Heating in acetic anhydride promotes cyclization to form a fused tricyclic lactam structure .
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Heterocycle expansion : Reactivity with Meldrum’s acid under microwave irradiation (80°C, DMF) generates pyrazolo[3,4-b]pyridine derivatives .
Mechanistic Insight :
The bicyclic pyrrolopyridine acts as a dienophile in Diels-Alder-like reactions, while the acetic acid side chain participates in Knoevenagel condensations .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group undergoes regioselective electrophilic substitution:
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Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position relative to fluorine .
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Halogenation : Bromination (Br₂/FeBr₃) occurs at the ortho position due to fluorine’s directing effects .
Reactivity Trends :
| Electrophile | Position | Yield | Reference |
|---|---|---|---|
| NO₂⁺ | para | 65% | |
| Br⁺ | ortho | 58% |
Reductive Transformations
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Carboxylic acid reduction : LiAlH₄ reduces the -COOH group to -CH₂OH, yielding the alcohol derivative.
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Nitrile formation : Reaction with SOCl₂ converts the acid to an acyl chloride, followed by ammonia treatment to form the nitrile .
Limitations : Over-reduction of the pyrrolopyridine ring is avoided by using mild conditions (e.g., NaBH₄/CuI) .
Degradation Pathways
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Hydrolysis : Under alkaline conditions (pH > 10), the acetic acid side chain hydrolyzes, forming a diketopiperazine byproduct.
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Oxidative degradation : H₂O₂ or O₂/light induces ring-opening at the pyrrolopyridine N-oxide intermediate.
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₅H₁₁FN₂O₃
- Molecular Weight : 286.26 g/mol
- CAS Number : 1218657-27-2
Structural Characteristics
The compound features a pyrrolopyridine core, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases. The presence of a fluorine atom enhances its metabolic stability and lipophilicity, making it a candidate for drug design.
Medicinal Chemistry
The primary application of 2-(4-fluorophenyl)-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid lies in its potential as a pharmaceutical agent. Its structural analogs have been investigated for their activity against various diseases, including cancer and neurological disorders.
Case Study: Anticancer Activity
Research has indicated that similar pyrrolopyridine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds with structural similarities have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival.
Biochemical Research
This compound can serve as a tool for studying biological pathways due to its ability to interact with specific enzymes or receptors. Its unique structure allows researchers to probe the mechanisms of action at the molecular level.
Case Study: Enzyme Inhibition
Studies have demonstrated that derivatives of this compound can inhibit enzymes such as kinases and phosphatases, which are critical in signaling pathways related to cancer and other diseases. This inhibition can be quantitatively assessed using various biochemical assays.
Drug Development
The compound's properties make it a candidate for further development into therapeutic agents. Its fluorinated structure may enhance bioavailability and pharmacokinetics, essential factors in drug design.
The pharmacological profile of this compound is under investigation to determine its safety and efficacy in preclinical models. It is essential to evaluate its therapeutic window and potential side effects through rigorous testing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparative Findings
Substituent Effects on Activity: Fluorophenyl vs. Trifluoromethylbenzyl (): This electron-withdrawing group increases metabolic stability but may reduce solubility compared to the fluorophenyl group .
Functional Group Modifications :
- Acetic Acid vs. Amide/Ester : The carboxylic acid in the target compound enhances solubility but may limit blood-brain barrier penetration compared to BMS-767778’s dimethylacetamide .
- Methyl Ester () : Acts as a prodrug, requiring hydrolysis to the active carboxylic acid form, which delays onset but improves oral bioavailability .
Core Structure Variations :
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : Fluorine and trifluoromethyl groups increase logP values, enhancing membrane permeability but risking off-target binding .
- Metabolic Stability : The acetic acid group in the target compound may undergo glucuronidation, reducing half-life compared to amide derivatives like BMS-767778 .
- Selectivity : BMS-767778’s dichlorophenyl and dimethylacetamide groups confer high selectivity for DPP4 over related proteases, whereas the target compound’s fluorophenyl may broaden target interactions .
Biological Activity
2-(4-fluorophenyl)-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid, with the CAS number 1218657-27-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, structure-activity relationships (SAR), and possible mechanisms of action.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁FN₂O₃ |
| Molecular Weight | 286.26 g/mol |
| CAS Number | 1218657-27-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits inhibitory effects on various cancer cell lines through mechanisms that disrupt cell cycle progression and induce apoptosis.
- Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibits the growth of several cancer cell lines, including HeLa (cervical cancer) and L363 (multiple myeloma). The IC₅₀ values were determined to be in the low micromolar range, indicating potent activity against these cells .
- Mechanism of Action : The compound appears to act by targeting specific kinases involved in cell proliferation. For instance, it has been shown to inhibit Polo-like kinase 1 (Plk1), which plays a crucial role in cell cycle regulation .
- SAR Studies : Structure-activity relationship studies suggest that modifications to the phenyl and pyrrolopyridine moieties can enhance biological activity. Substituents at specific positions on the phenyl ring have been shown to improve binding affinity and selectivity for target proteins .
Other Biological Activities
In addition to its anticancer properties, preliminary research suggests potential activities in other areas:
- Antimicrobial Activity : Some derivatives of related compounds have shown promise as antimicrobial agents, with studies indicating effectiveness against various bacterial strains .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, although this area requires further investigation.
Case Study 1: Inhibition of Cancer Cell Growth
A study conducted on the efficacy of this compound revealed that treatment with this compound led to a significant reduction in cell viability in HeLa cells. The study utilized an MTS assay to determine cell viability post-treatment at varying concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
| 20 | 10 |
The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism behind the anticancer activity of this compound found that it induces apoptosis via the mitochondrial pathway. Flow cytometry analysis revealed an increase in Annexin V-positive cells upon treatment, suggesting activation of apoptotic pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(4-fluorophenyl)-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid?
- Methodology : Multi-step synthesis involving cyclocondensation of fluorophenyl derivatives with pyrrolo-pyridine precursors. For analogs, ethyl oxalyl monochloride has been used to introduce oxo-acetic acid moieties (see Example 9). Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound .
- Key Data : Yield optimization (typically 50-70%) depends on reaction time (12-24 hrs) and temperature (60-80°C) .
Q. How can structural characterization of this compound be performed to confirm purity and stereochemistry?
- Methodology :
- X-ray crystallography : Resolve crystal structures (e.g., monoclinic P2₁/c space group) to confirm bond angles and stereochemistry, as demonstrated for analogous pyrrolo-pyrimidine derivatives .
- NMR spectroscopy : Analyze , , and -NMR spectra. For example, the 4-fluorophenyl group shows a singlet at δ ~7.2 ppm in -NMR .
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodology :
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for similar compounds) .
- Photostability : Store in amber vials at -20°C to prevent degradation under UV light .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Analog synthesis : Introduce substituents at the pyrrolo-pyridine core (e.g., methyl, trifluoromethyl) and test inhibitory activity against kinases or enzymes .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like protein kinases (e.g., PDB: 3QKL) .
- Data analysis : Compare IC₅₀ values across analogs; use ANOVA to identify statistically significant modifications .
Q. How should researchers resolve contradictions in bioassay data for this compound?
- Methodology :
- Assay validation : Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated derivatives) that may interfere with activity .
- Cellular vs. enzymatic assays : Compare results in cell-free (e.g., kinase inhibition) vs. cell-based (e.g., proliferation) systems to assess membrane permeability .
Q. What strategies are effective for improving solubility and bioavailability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
